7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound featuring bromine and chlorine atoms
Preparation Methods
Synthetic Routes
The synthesis of 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions:
Step 1: : Formation of the benzo[b][1,4]oxazine core.
Step 2: : Halogenation to introduce bromine and chlorine atoms under specific conditions.
Reaction Conditions
Common conditions include the use of catalysts and specific reagents to facilitate the halogenation process.
Industrial Production Methods
Industrial production would likely involve scaling up the laboratory procedures, maintaining stringent control over reaction conditions to ensure yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: : This compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous or acidic medium.
Reduction: : Sodium borohydride in ethanol or methanol.
Substitution: : Various halides or nucleophiles under controlled temperatures.
Major Products
Oxidation typically yields corresponding oxo derivatives.
Reduction can result in the formation of alcohols.
Substitution reactions can lead to various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing more complex organic molecules.
Employed in studying reaction mechanisms and pathways.
Biology
Medicine
Investigated for potential pharmaceutical applications due to its unique structure and reactivity.
Industry
Could be used in developing new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways: : Modulating biochemical pathways to alter cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
7-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Highlighting Uniqueness
Compared to similar compounds, 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one shows distinct reactivity patterns due to the presence of both bromine and chlorine, making it versatile for various chemical transformations.
Properties
IUPAC Name |
7-bromo-6-chloro-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSVOFXWZXRDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5791-56-0 | |
Record name | 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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